molecular formula C14H14N4O4S B11076216 2-[(4-hydroxy-5,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide

2-[(4-hydroxy-5,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide

Cat. No.: B11076216
M. Wt: 334.35 g/mol
InChI Key: CGYVDJOFAZUVFX-UHFFFAOYSA-N
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Description

    2-[(4-hydroxy-5,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide: is a chemical compound with a complex structure. Let’s break it down:

  • This compound may have applications in various fields due to its unique structure.
  • Preparation Methods

      Synthetic Routes:

      Reaction Conditions:

      Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Chemistry: Investigating reactivity, designing analogs, and exploring new synthetic methodologies.

      Biology: Studying its interactions with enzymes, receptors, or nucleic acids.

      Medicine: Assessing potential as drug candidates (e.g., antimicrobial, anticancer).

      Industry: Developing novel materials or catalysts.

  • Mechanism of Action

      Targets: It may interact with specific enzymes, receptors, or cellular components.

      Pathways: Further research is needed to elucidate its precise mechanism.

  • Comparison with Similar Compounds

      Similar Compounds:

      Uniqueness: The combination of both pyrimidine and phenylacetamide moieties sets it apart.

    Remember that this compound’s properties and applications are still an active area of research, and further studies are essential for a comprehensive understanding

    Properties

    Molecular Formula

    C14H14N4O4S

    Molecular Weight

    334.35 g/mol

    IUPAC Name

    2-[(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide

    InChI

    InChI=1S/C14H14N4O4S/c1-8-9(2)15-14(17-13(8)20)23-7-12(19)16-10-3-5-11(6-4-10)18(21)22/h3-6H,7H2,1-2H3,(H,16,19)(H,15,17,20)

    InChI Key

    CGYVDJOFAZUVFX-UHFFFAOYSA-N

    Canonical SMILES

    CC1=C(N=C(NC1=O)SCC(=O)NC2=CC=C(C=C2)[N+](=O)[O-])C

    Origin of Product

    United States

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